![molecular formula C19H22O9 B12841151 (4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate is a complex organic compound characterized by its unique hexahydropyrano structure fused with a dioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydropyrano ring through a cyclization reaction. Subsequent steps involve the introduction of the phenyl group and the dioxine ring, followed by acetylation to form the triacetate ester. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process. These methods help in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.
Applications De Recherche Scientifique
(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Carbon-14 containing low molecular weight organic compounds
Uniqueness
(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate is unique due to its specific structural features and the resulting chemical properties. Its hexahydropyrano and dioxine rings confer distinct reactivity and stability, making it valuable for various applications.
Propriétés
Formule moléculaire |
C19H22O9 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
[(4aR,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19?/m1/s1 |
Clé InChI |
MMMFFJBLSNOZRA-XGUBDDBMSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC([C@@H]1OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
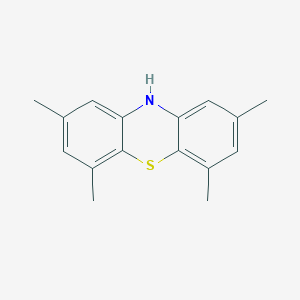
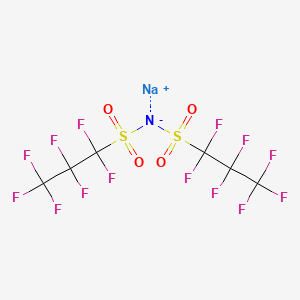
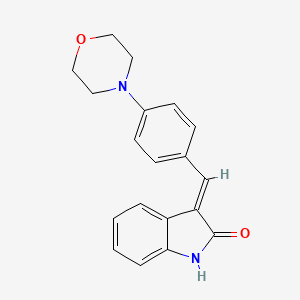

![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
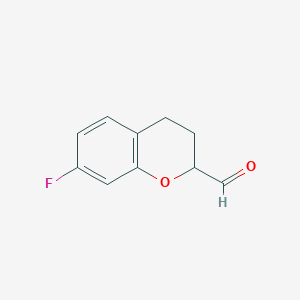
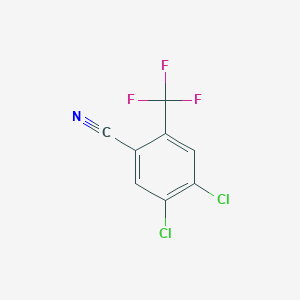
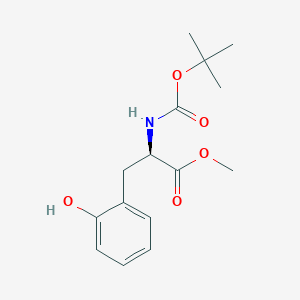
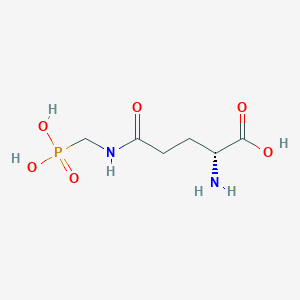
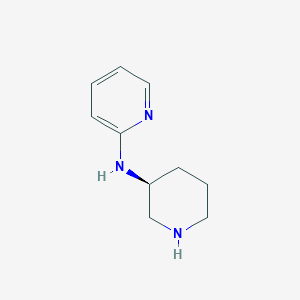
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
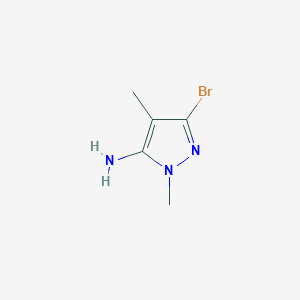
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
